molecular formula C17H14F2N4O B2716785 3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034507-37-2

3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide

Cat. No.: B2716785
CAS No.: 2034507-37-2
M. Wt: 328.323
InChI Key: ZCTGSWFSRKUMHQ-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with difluoro groups at the 3 and 4 positions, and an ethyl linker connecting a pyridinyl and imidazolyl moiety

Scientific Research Applications

3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

This compound has been identified as a potential inhibitor of the TLR4 receptor pathway . TLR4 receptors play an important role in innate immunity, and this compound could potentially be used in the treatment of diseases where the TLR4 pathway is implicated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: Starting with 3,4-difluorobenzoyl chloride, which reacts with an amine to form the benzamide core.

    Introduction of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions, often using ethyl halides under basic conditions.

    Attachment of Pyridinyl and Imidazolyl Groups: The pyridinyl and imidazolyl groups are introduced through nucleophilic substitution reactions, where the ethyl linker reacts with pyridine and imidazole derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially converting the imidazole ring to a more reduced form.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridinyl and imidazolyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the molecule.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluoro-N-(2-methoxyquinolin-8-yl)benzamide: Another benzamide derivative with similar structural features but different substituents.

    3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide: Variants with different positions or types of substituents on the benzamide core.

Uniqueness

This compound is unique due to its specific combination of difluoro, pyridinyl, and imidazolyl groups. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3,4-difluoro-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c18-14-4-3-12(10-15(14)19)17(24)22-7-9-23-8-6-21-16(23)13-2-1-5-20-11-13/h1-6,8,10-11H,7,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTGSWFSRKUMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN2CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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